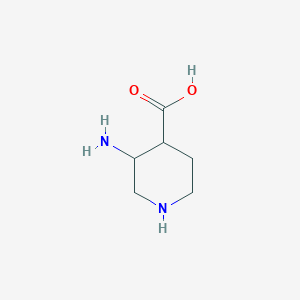
3-Aminopiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopiperidine-4-carboxylic acid is a heterocyclic organic compound that features a piperidine ring with an amino group at the third position and a carboxylic acid group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopiperidine-4-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 3-aminopyridine, which is then followed by cyclization to form the piperidine ring . Another method includes the cyclization of α-amino acids under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalytic methodologies. These methods utilize enzyme cascades, such as variants of galactose oxidase and imine reductase, to convert starting materials like N-Cbz-protected L-ornithinol to the desired product with high enantiopurity . This approach is favored for its efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminopiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various derivatives that retain the core piperidine structure .
Applications De Recherche Scientifique
3-Aminopiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3-Aminopiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
3-Aminopyridine-4-carboxylic acid: Similar in structure but with a pyridine ring instead of a piperidine ring.
4-Aminopiperidine-4-carboxylic acid: Differing in the position of the amino group.
3-Aminoazepane-4-carboxylic acid: Featuring a larger ring structure.
Uniqueness: 3-Aminopiperidine-4-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C6H12N2O2 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
3-aminopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c7-5-3-8-2-1-4(5)6(9)10/h4-5,8H,1-3,7H2,(H,9,10) |
Clé InChI |
ZTQJXSLKWQLXRB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


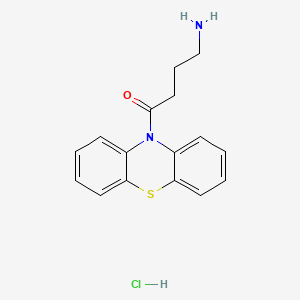
![2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B11774520.png)
![(NZ)-N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B11774528.png)
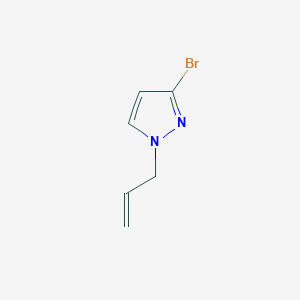
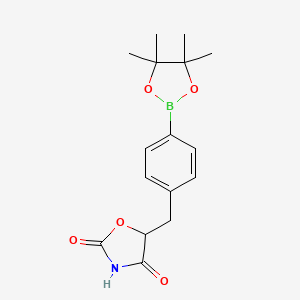


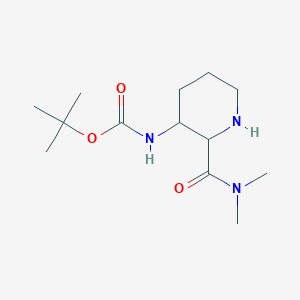

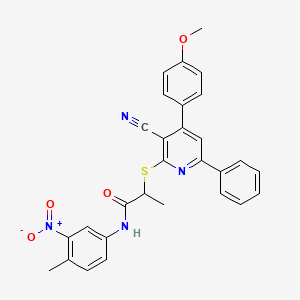
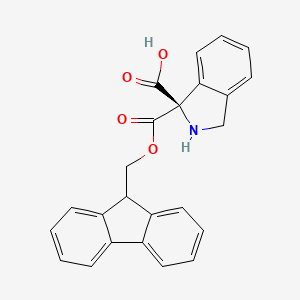
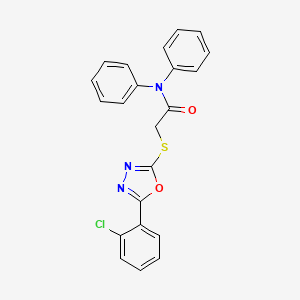
![2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B11774585.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11774592.png)
